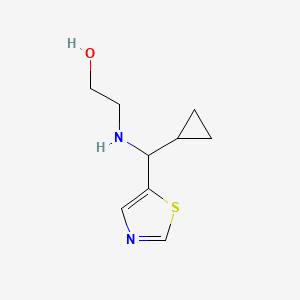

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol

描述

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a heterocyclic compound featuring a thiazole core substituted with a cyclopropylmethylamine-ethanol side chain. The cyclopropyl group introduces steric constraint and ring strain, which may enhance metabolic stability compared to linear alkyl substituents . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazoles in targeting enzymes, receptors, and microbial systems.

属性

分子式 |

C9H14N2OS |

|---|---|

分子量 |

198.29 g/mol |

IUPAC 名称 |

2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]ethanol |

InChI |

InChI=1S/C9H14N2OS/c12-4-3-11-9(7-1-2-7)8-5-10-6-13-8/h5-7,9,11-12H,1-4H2 |

InChI 键 |

DGFQKRLAMZHBML-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C(C2=CN=CS2)NCCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with a thiazole derivative. One common method includes the use of 2-aminothiazole, which reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

化学反应分析

Oxidation Reactions

The ethanolamine side chain and thiazole ring undergo oxidation under controlled conditions. Key findings include:

Reagents/Conditions

-

Hydrogen peroxide (H₂O₂) : Oxidizes the ethanolamine moiety to form a ketone derivative .

-

m-chloroperoxybenzoic acid (mCPBA) : Selectively oxidizes the thiazole sulfur to sulfoxide derivatives .

Products

Reduction Reactions

Reductive modifications target the thiazole ring and cyclopropyl group:

Reagents/Conditions

-

Sodium borohydride (NaBH₄) : Reduces the thiazole ring to a thiazolidine derivative .

-

Palladium/Carbon (Pd/C) : Catalyzes hydrogenolysis of the cyclopropyl group to a propyl chain .

Products

Substitution Reactions

The thiazole ring’s C2 and C5 positions are susceptible to nucleophilic substitution:

Reagents/Conditions

-

Ammonia (NH₃) : Replaces the cyclopropyl group at C5 with an amine .

-

Sodium azide (NaN₃) : Substitutes chlorine (if present) at C2 with an azide group .

Products

Condensation and Cyclization

The ethanolamine side chain participates in condensation reactions to form heterocycles:

Reagents/Conditions

-

Formaldehyde (HCHO) : Forms a 1,3-oxazolidine ring via Mannich reaction .

-

Thiophosgene (CSCl₂) : Cyclizes to produce a thiazolidinone derivative .

Products

Key Research Findings

-

Anticancer Activity : Substitution at C5 with amine groups enhances CDK9 inhibition (GI₅₀: 0.03–0.93 μM) .

-

Antimicrobial Effects : Thiazolidine derivatives show MIC values of 1.8–2.1 µg/mL against Mycobacterium tuberculosis .

-

Structural Insights : Cyclopropane ring removal via hydrogenolysis reduces steric hindrance, improving binding to Bcl-2 proteins .

科学研究应用

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol, also known as 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by a cyclopropyl group, a thiazole ring, and an ethanol moiety.

Scientific Research Applications

- Chemistry 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol serves as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol undergoes oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. The products formed depend on the specific reaction conditions and reagents used; oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

作用机制

The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

相似化合物的比较

Structural Analogs

Key analogs and their structural distinctions are summarized below:

Key Observations :

Yield and Scalability :

Electronic Effects

- Thiazole vs. Thiadiazole : Thiazoles (S, N) act as weaker hydrogen-bond acceptors than thiadiazoles (N, N, S), influencing target binding .

生物活性

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a thiazole-derived compound with emerging interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole moiety, which is linked to an aminoethanol group. This unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic exploration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could be effective in treating infections caused by these microorganisms, particularly in the context of rising drug resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 1.98 ± 1.22 |

| A549 | 1.61 ± 1.92 |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity, with specific electron-withdrawing groups increasing the potency of the compound .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Cytotoxicity Induction : In cancer cells, it appears to induce apoptosis or ferroptosis through interactions with cellular proteins involved in survival pathways .

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.

Study on Anticancer Activity

In a study conducted by Evren et al., several thiazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cells. The results indicated that compounds with methyl substitutions on the thiazole ring exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts, suggesting that structural modifications can enhance therapeutic potential.

Study on Antimicrobial Efficacy

A separate study investigated the antimicrobial efficacy of various thiazole derivatives, including this compound). The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。